N-Isopropylthiourea

Nanocrystal synthesis Copper indium sulfide Thiourea precursor

N‑Isopropylthiourea (CAS 1719‑76‑2; synonym propan‑2‑ylthiourea; molecular formula C₄H₁₀N₂S; molecular weight 118.20 g·mol⁻¹) is a monosubstituted N‑alkylthiourea with a melting point of 169–170 °C and a boiling point of 173.8 °C at 760 mmHg. It is commercially available as a 97 % purity powder (e.g., Thermo Scientific Alfa Aesar) and is primarily used as a pharmaceutical intermediate and as a fine‑chemical building block.

Molecular Formula C4H10N2S
Molecular Weight 118.2 g/mol
CAS No. 1719-76-2
Cat. No. B155745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylthiourea
CAS1719-76-2
Molecular FormulaC4H10N2S
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCC(C)NC(=S)N
InChIInChI=1S/C4H10N2S/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7)
InChIKeyPOXAIQSXNOEQGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropylthiourea (CAS 1719-76-2) Procurement: Core Physicochemical Profile and Commercial Availability


N‑Isopropylthiourea (CAS 1719‑76‑2; synonym propan‑2‑ylthiourea; molecular formula C₄H₁₀N₂S; molecular weight 118.20 g·mol⁻¹) is a monosubstituted N‑alkylthiourea with a melting point of 169–170 °C and a boiling point of 173.8 °C at 760 mmHg . It is commercially available as a 97 % purity powder (e.g., Thermo Scientific Alfa Aesar) and is primarily used as a pharmaceutical intermediate and as a fine‑chemical building block . Its isopropyl substituent imparts characteristic steric bulk and electronic properties that differentiate it from smaller (methyl, ethyl) and larger (tert‑butyl) N‑alkylthioureas, making direct substitution scientifically non‑trivial.

N-Isopropylthiourea Substitution Risk: Why N‑Alkyl Chain Length and Branching Cannot Be Ignored


N‑Alkylthioureas exhibit profoundly different performance as sulfur‑precursor ligands, dopants, and reaction intermediates because both the steric bulk and the electronic character of the N‑alkyl group directly influence coordination geometry, decomposition kinetics, and film‑forming properties [1][2]. Replacing N‑isopropylthiourea with a linear analog (e.g., N‑propylthiourea) or a smaller analog (e.g., N‑ethylthiourea) can shift the average nanocrystal diameter by several nanometres or alter thin‑film conductivity by an order of magnitude, as demonstrated in the quantitative comparisons below. The evidence confirms that “thiourea derivative” is insufficient as a procurement specification; the exact substitution pattern is critical.

N-Isopropylthiourea Quantitative Differentiation: Head‑to‑Head Data Against Closest Analogs


CuInS₂ Nanoplatelet Size Engineering: N‑Isopropylthiourea vs. N‑Butylthiourea as Sulfur Precursor

In a single‑pot heat‑up synthesis of hexagonal‑phase copper indium sulfide (CIS) nanoplatelets, N‑isopropylthiourea and N‑butylthiourea (each with a second N‑butyl, N‑octyl, or N‑dodecyl substituent) were directly compared as sulfur precursors [1]. The thiourea identity systematically controls the resulting nanoplatelet diameter. Across the two precursor families, mean nanoplatelet sizes span 15–29 nm, with the largest monodisperse populations reproducibly obtained near 20 nm. N‑Isopropylthiourea‑based precursors consistently yield smaller mean diameters and narrower size distributions than the corresponding N‑butylthiourea analogues under identical reaction conditions, enabling finer size engineering in the sub‑20 nm regime [1].

Nanocrystal synthesis Copper indium sulfide Thiourea precursor

p‑Type Transparent Electrode Conductivity: N‑Isopropylthiourea vs. N‑Ethylthiourea as CuI:S Dopant

In solution‑processed sulfur‑doped CuI (CuI:S) thin films for p‑type transparent electrodes, seven thiourea derivatives were screened as S‑dopant precursors, including N‑isopropylthiourea (NiPT), N‑ethylthiourea (NET), N‑methylthiourea (NMT), N‑propylthiourea (NPT), N‑butylthiourea (NBT), and N‑tertiarybutylthiourea (NtBT) [1]. N‑Ethylthiourea gave the highest figure‑of‑merit (FOM = 7 600 MΩ⁻¹) and conductivity (390.7 S cm⁻¹). N‑Isopropylthiourea (NiPT) yielded a substantially lower Hall mobility of 8.71 cm² V⁻¹ s⁻¹ and a carrier concentration of 2.11 × 10²⁰ cm⁻³, attributed to steric hindrance from the bulky isopropyl group that causes residual carbon and impedes sulfur doping efficiency [1]. By contrast, N‑tertiarybutylthiourea (NtBT) gave even lower mobility (7.40 cm² V⁻¹ s⁻¹) and carrier concentration (1.63 × 10²⁰ cm⁻³).

Transparent conducting electrode Copper iodide doping Thiourea dopant

Physical Property Distinction: Melting Point Differentiation from Lower N‑Alkyl Homologs

The melting point of N‑isopropylthiourea (169–170 °C) is substantially higher than that of N‑methylthiourea (~120 °C) and N‑ethylthiourea (~104 °C), and close to that of N‑propylthiourea (~148 °C) . The elevated melting point reflects stronger intermolecular hydrogen‑bonding networks arising from the branched isopropyl group, which influences solubility, recrystallisation behaviour, and compatibility with solvent‑based processing. This thermal characteristic can be exploited for purification by recrystallisation and for predicting shelf‑life under ambient storage.

Physicochemical characterization Melting point Alkylthiourea series

Conformational Stability Advantage: Alkylthiourea cis‑Sulfur Preference Quantified by ab‑initio Methods

A systematic MP2/aug‑cc‑pVDZ computational study of alkyl‑ and phenyl‑substituted thioureas established that conformations with the alkyl group cis to the sulfur atom are more stable than the trans forms by 0.4–1.5 kcal mol⁻¹ across the series (methyl‑, ethyl‑, isopropyl‑, tert‑butyl‑thiourea) [1]. The isopropyl derivative exhibits a rotational barrier about the C(sp²)–N bond of 9.1–10.2 kcal mol⁻¹, which is within the range typical for N‑alkylthioureas. This quantifies the energetic preference for the cis conformer, a feature that directly impacts the coordination geometry and reactivity of N‑isopropylthiourea when used as a ligand or sulfur donor.

Conformational analysis Alkylthiourea Computational chemistry

N-Isopropylthiourea: Evidence‑Backed Application Scenarios for Research and Industrial Procurement


Size‑Engineered CuInS₂ Nanoplatelet Synthesis for Optoelectronic Devices

When the target application (e.g., quantum‑dot LEDs or photovoltaics) requires monodisperse hexagonal‑phase CuInS₂ nanoplatelets with a mean diameter in the 15–20 nm range, N‑isopropylthiourea‑based disubstituted thiourea precursors provide a reproducible route to achieve this size window . In direct comparison, N‑butylthiourea analogues yield larger particles (19–29 nm), demonstrating that the isopropyl substitution is a key structural variable for size engineering. Researchers should specify N‑isopropylthiourea when the goal is sub‑20 nm nanoplatelets.

Solution‑Processed CuI:S p‑Type Transparent Electrodes with Tailored Conductivity

In solution‑processed CuI:S thin‑film transparent electrodes, N‑isopropylthiourea offers a mid‑range Hall mobility (8.71 cm² V⁻¹ s⁻¹) and carrier concentration (2.11 × 10²⁰ cm⁻³) that sits between the high‑conductivity N‑ethylthiourea (FOM 7 600 MΩ⁻¹) and the severely hindered N‑tertiarybutylthiourea . This intermediate electrical profile may be advantageous when simultaneously optimising conductivity, film morphology, and processability. However, procurement for maximum‑conductivity films should favour N‑ethylthiourea.

Pharmaceutical Intermediate and Fine‑Chemical Building Block

N‑Isopropylthiourea (97 % purity) is catalogued as a pharmaceutical intermediate (Thermo Scientific Alfa Aesar) and is used in the synthesis of bio‑active thiourea derivatives . Its relatively high melting point (169–170 °C) facilitates purification by recrystallisation, and its well‑characterised conformational preference provides predictable reactivity in subsequent derivatisation steps. For synthesis protocols requiring an N‑isopropyl‑bearing thiourea core, direct procurement of the pre‑formed building block eliminates the need for in‑house thiourea alkylation.

Ligand and Metal‑Complex Precursor for Materials Chemistry

The established cis‑sulfur conformational preference (ΔE 0.4–1.5 kcal mol⁻¹) and a C–N rotational barrier of 9–10 kcal mol⁻¹ make N‑isopropylthiourea a predictable ligand for the synthesis of Cu, Ni, Zn, and other transition‑metal complexes. The steric bulk of the isopropyl group can prevent unwanted oligomerisation and control coordination geometry, which is valuable for the rational design of metal‑organic frameworks and single‑source precursors for metal sulfide deposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Isopropylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.